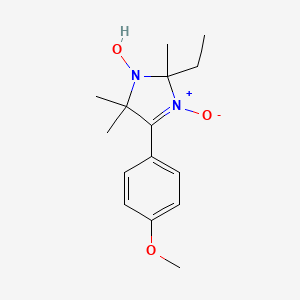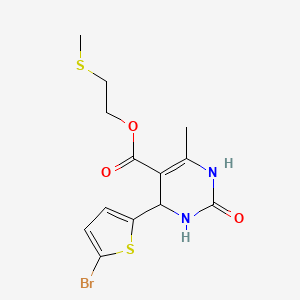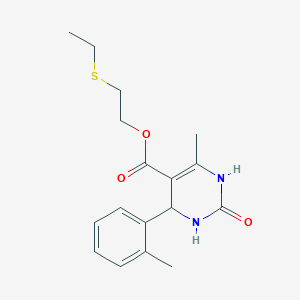
4-allyl-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
4-allyl-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DATTT, is a chemical compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit interesting biological properties, including antiviral, antitumor, and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of 4-allyl-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for viral replication or cancer cell growth. For example, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is critical for the replication of HIV.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication. However, more research is needed to fully understand the specific effects of this compound on different biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 4-allyl-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 4-allyl-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of focus could be the development of new derivatives of this compound that exhibit enhanced biological activity or reduced toxicity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its specific effects on different biological systems. Finally, there is potential for the development of this compound-based therapeutics for the treatment of viral infections and cancer.
Scientific Research Applications
4-allyl-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. For example, several studies have investigated the antiviral activity of this compound against various viruses, including herpes simplex virus and human immunodeficiency virus (HIV). Other studies have focused on the antitumor activity of this compound, which has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
3-benzhydryl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-2-13-21-17(19-20-18(21)22)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBVCUCIZDIEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-bis[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3984420.png)

![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3984426.png)

![N-cyclohexyl-4-fluoro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984454.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B3984457.png)

![5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3984471.png)

![(4-chlorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(2-thienyl)-2,5-dihydro-1H-imidazol-2-yl]methanone](/img/structure/B3984488.png)
![N-[4-(benzyloxy)phenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B3984505.png)
![3-ethoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3984509.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3984516.png)
